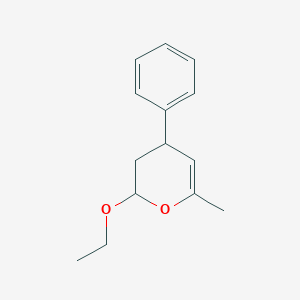
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and one double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the desired dihydropyran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the dihydropyran ring to a single bond, forming tetrahydropyran derivatives.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted dihydropyran derivatives.
Scientific Research Applications
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler dihydropyran compound with similar structural features.
3,6-Dihydro-2H-pyran: Another isomer of dihydropyran with a different arrangement of double bonds.
2-Methoxy-3,4-dihydro-2H-pyran: A methoxy-substituted dihydropyran.
Uniqueness
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
111602-13-2 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C14H18O2/c1-3-15-14-10-13(9-11(2)16-14)12-7-5-4-6-8-12/h4-9,13-14H,3,10H2,1-2H3 |
InChI Key |
DKDLEWDOLBYOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C=C(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















